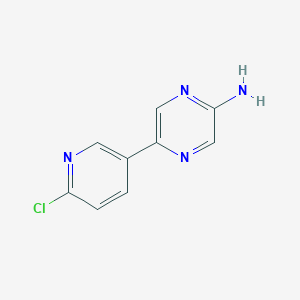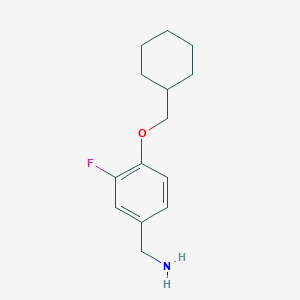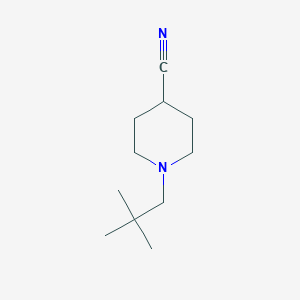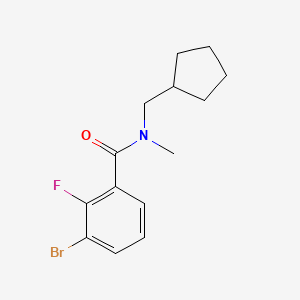![molecular formula C12H17BrN2O3 B12075038 [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-Brom-pyridin-2-yloxy)-ethyl]-Carbaminsäure-tert-butylester ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Sie zeichnet sich durch das Vorhandensein eines bromierten Pyridinrings und einer tert-Butylestergruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [2-(5-Brom-pyridin-2-yloxy)-ethyl]-Carbaminsäure-tert-butylester beinhaltet typischerweise die Reaktion von 5-Brom-2-hydroxypyridin mit Ethylencarbonat, um das Zwischenprodukt 2-(5-Brom-pyridin-2-yloxy)ethanol zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit tert-Butylchlorformiat umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
[2-(5-Brom-pyridin-2-yloxy)-ethyl]-Carbaminsäure-tert-butylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Der bromierte Pyridinring kann oxidiert werden, um entsprechende Pyridin-N-oxide zu bilden.
Reduktion: Das Bromatom kann reduziert werden, um das entsprechende Pyridinderivat zu bilden.
Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Palladium auf Kohlenstoff können verwendet werden.
Substitution: Nukleophile wie Natriumazid oder Thioharnstoff können unter milden Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Pyridin-N-oxide.
Reduktion: Pyridinderivate.
Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
[2-(5-Brom-pyridin-2-yloxy)-ethyl]-Carbaminsäure-tert-butylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seines Potenzials als biochemische Sonde untersucht, da es mit bestimmten biologischen Zielstrukturen interagieren kann.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von [2-(5-Brom-pyridin-2-yloxy)-ethyl]-Carbaminsäure-tert-butylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der bromierte Pyridinring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen eingehen und so ihre Funktion beeinflussen. Die Carbamategruppe kann auch einer Hydrolyse unterliegen, wobei aktive Zwischenprodukte freigesetzt werden, die biochemische Pfade modulieren können.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The carbamate group can also undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromisoindolin-2-carbonyl)oxy)pyrrolidin-1,2-dicarboxylat
- Ethylacetoacetat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist [2-(5-Brom-pyridin-2-yloxy)-ethyl]-Carbaminsäure-tert-butylester aufgrund seiner spezifischen Kombination aus einem bromierten Pyridinring und einer tert-Butylestergruppe einzigartig. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, was ihn zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C12H17BrN2O3 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
tert-butyl N-[2-(5-bromopyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
MTZLEHUQSQMPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)






![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)





